molecular formula C17H27N5O6 B12930571 Leu-His-Glu

Leu-His-Glu

Cat. No.: B12930571
M. Wt: 397.4 g/mol
InChI Key: KXODZBLFVFSLAI-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leu-His-Glu is a tripeptide composed of the amino acids leucine, histidine, and glutamic acid. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound imparts specific chemical and biological properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-His-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the construction of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The amino acids are then sequentially added in the desired order (histidine followed by leucine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group to allow the next amino acid to be added .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Leu-His-Glu can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various acylating agents for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of glutamic acid can produce hydroxyglutamic acid derivatives .

Scientific Research Applications

Leu-His-Glu has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Leu-His-Glu involves its interaction with specific molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism. Histidine can act as a metal chelator and participate in enzymatic reactions. Glutamic acid plays a role in neurotransmission and cellular metabolism. Together, these amino acids contribute to the overall biological activity of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the specific combination of leucine, histidine, and glutamic acid, which imparts distinct chemical and biological properties. The presence of leucine enhances protein synthesis, histidine provides metal-binding capabilities, and glutamic acid contributes to cellular signaling and metabolism. This combination makes this compound a versatile and valuable compound for various applications .

Properties

Molecular Formula

C17H27N5O6

Molecular Weight

397.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H27N5O6/c1-9(2)5-11(18)15(25)22-13(6-10-7-19-8-20-10)16(26)21-12(17(27)28)3-4-14(23)24/h7-9,11-13H,3-6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t11-,12-,13-/m0/s1

InChI Key

KXODZBLFVFSLAI-AVGNSLFASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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